(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone
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Overview
Description
(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone is a chemical compound with the molecular formula C13H19ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used in research and industrial settings due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone typically involves the reaction of 4-aminopiperidine with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride: A hydrochloride salt form of the compound.
This compound N-oxide: An oxidized derivative.
This compound amine: A reduced derivative.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in research and industrial applications.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(4-aminopiperidin-1-yl)-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-4-2-3-10(9-12)13(16)15-7-5-11(14)6-8-15/h2-4,9,11H,5-8,14H2,1H3 |
InChI Key |
DQPXTZFNWPGMPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)N |
Origin of Product |
United States |
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